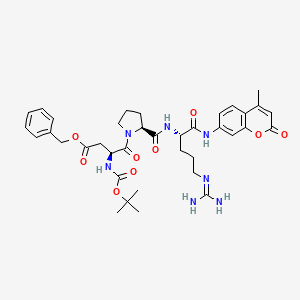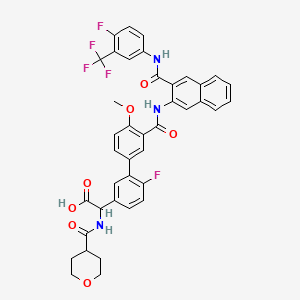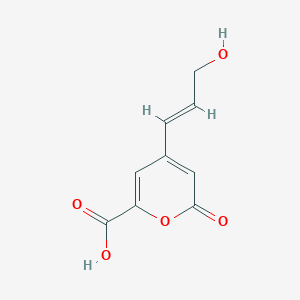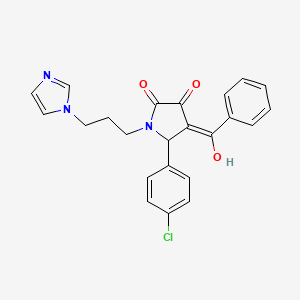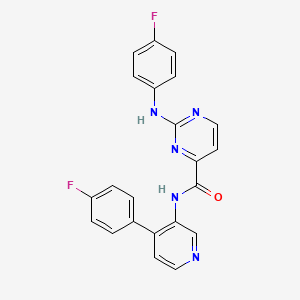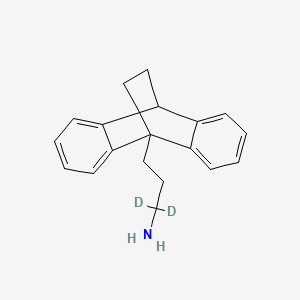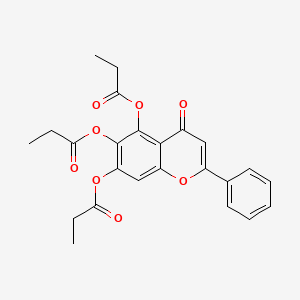
Denv-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Denv-IN-7 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in combating dengue virus infections. Dengue virus, a member of the Flaviviridae family, is responsible for causing dengue fever, a mosquito-borne illness that affects millions of people worldwide. The compound this compound has shown promise in inhibiting the replication of the dengue virus, making it a potential candidate for therapeutic development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Denv-IN-7 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halogens and alkylating agents.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Denv-IN-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride, can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups on this compound are replaced with other groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Denv-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against dengue virus, and its effects on cellular pathways.
Medicine: Potential therapeutic agent for treating dengue fever and other viral infections.
Industry: Could be used in the development of antiviral coatings and materials.
Wirkmechanismus
Denv-IN-7 exerts its antiviral effects by targeting specific proteins and pathways involved in the replication of the dengue virus. The compound binds to the non-structural protein 4B (NS4B) of the virus, inhibiting its interaction with other viral proteins necessary for replication . This disruption prevents the formation of replication organelles, effectively halting the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JNJ-A07: Another inhibitor targeting NS4B, showing high activity against various dengue virus serotypes.
NITD-688: Similar mechanism of action, targeting the interaction between NS4B and other viral proteins.
Dasabuvir: An RNA-dependent RNA polymerase inhibitor, repurposed for dengue virus.
Uniqueness of Denv-IN-7
This compound is unique in its specific binding affinity to NS4B and its ability to disrupt the formation of replication organelles without affecting viral poly-protein cleavage . This targeted mechanism offers a promising approach for developing effective antiviral therapies with minimal off-target effects.
Eigenschaften
Molekularformel |
C24H22O8 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
[4-oxo-2-phenyl-5,6-di(propanoyloxy)chromen-7-yl] propanoate |
InChI |
InChI=1S/C24H22O8/c1-4-19(26)30-18-13-17-22(15(25)12-16(29-17)14-10-8-7-9-11-14)24(32-21(28)6-3)23(18)31-20(27)5-2/h7-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
WZNMXJDYXLNYEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC(=O)CC)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


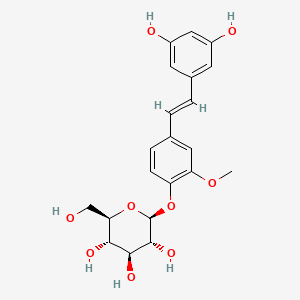

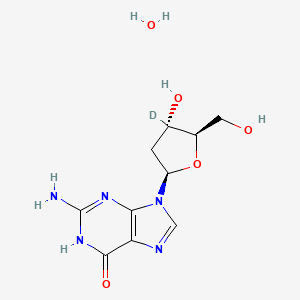
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
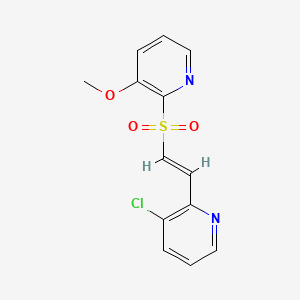
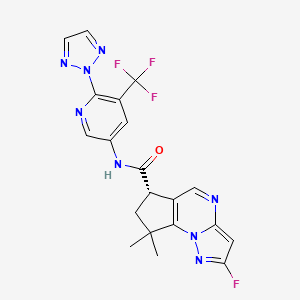
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
